1H-Cyclopenta[b]quinoline, 2,3-dihydro-9-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline is a heterocyclic compound that belongs to the quinoline family. It is characterized by a fused ring structure consisting of a cyclopentane ring and a quinoline moiety, with a phenyl group attached at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the photocyclization of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. The reaction is carried out in methanol under irradiation, leading to the formation of the desired quinoline derivative . The reaction conditions are highly regioselective, with different substituents yielding various substituted products.
Industrial Production Methods: While specific industrial production methods for 9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline are not well-documented, the general approach involves optimizing the photocyclization process for large-scale synthesis. This may include the use of continuous flow reactors and advanced photochemical techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-Phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
9-Phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Pamaquine: An antimalarial agent with a quinoline ring system.
Chloroquine: Another antimalarial compound with a similar structure.
Tafenoquine: Used for the treatment and prevention of malaria.
Bulaquine: A derivative of primaquine with enhanced efficacy.
Quinine: A well-known antimalarial agent.
Mefloquine: Used for the treatment of malaria.
Amodiaquine: Exhibits both antimalarial and anti-inflammatory properties.
Uniqueness: 9-Phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline is unique due to its specific fused ring structure and the presence of a phenyl group at the 9th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
10265-82-4 |
---|---|
Molecular Formula |
C18H15N |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline |
InChI |
InChI=1S/C18H15N/c1-2-7-13(8-3-1)18-14-9-4-5-11-16(14)19-17-12-6-10-15(17)18/h1-5,7-9,11H,6,10,12H2 |
InChI Key |
JUMZQASJVSEKBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.